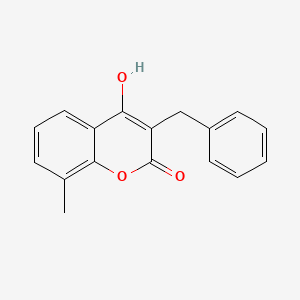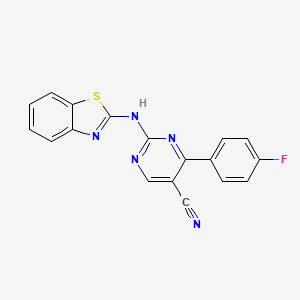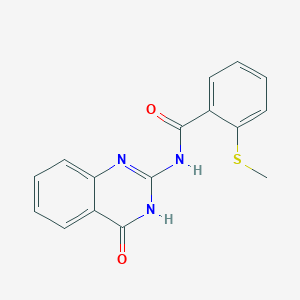![molecular formula C22H19F3N2O B11029303 4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029303.png)
4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: , also known by its chemical formula C20H18F3N3O , is a fascinating compound with a complex structure. Let’s break it down:
- The pyrrolo[3,2,1-ij]quinolin core consists of a fused pyrrole and quinoline ring system, which imparts unique properties.
- The trifluoromethyl group (CF3) enhances the compound’s lipophilicity and influences its reactivity.
- The phenylimino moiety contributes to its biological activity.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves cyclization of an appropriate precursor. For instance:
Condensation Reaction: Start with a substituted aniline and a trifluoromethyl ketone. Condense them to form the phenylimino ketone intermediate.
Cyclization: Cyclize the phenylimino ketone with an appropriate dienophile (e.g., maleic anhydride) to form the pyrroloquinoline ring system.
Industrial Production: Industrial-scale production typically involves efficient and scalable methods. Consult the literature for specific conditions and yields.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to various oxidation states.
Reduction: Reduction of the carbonyl group or other functional groups is feasible.
Substitution: The trifluoromethyl group can be substituted under appropriate conditions.
Oxidation: Use oxidants like KMnO or PCC.
Reduction: Employ reducing agents such as NaBH or LiAlH.
Substitution: Nucleophiles (e.g., amines) can replace the trifluoromethyl group.
Major Products: The major products depend on the specific reaction conditions. Isolation and characterization are essential to identify intermediates and final products.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of other complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Potential drug candidates due to their unique structure.
Industry: Used in material science or as a ligand in catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While there are related pyrroloquinolines, this compound stands out due to its trifluoromethyl-substituted phenylimino group. Similar compounds include .
Properties
Molecular Formula |
C22H19F3N2O |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
6,9,11,11-tetramethyl-3-[3-(trifluoromethyl)phenyl]imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C22H19F3N2O/c1-12-8-16-13(2)11-21(3,4)27-19(16)17(9-12)18(20(27)28)26-15-7-5-6-14(10-15)22(23,24)25/h5-11H,1-4H3 |
InChI Key |
XRKAJKXITZNZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=NC4=CC=CC(=C4)C(F)(F)F)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11029221.png)

![2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11029244.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone](/img/structure/B11029251.png)
![Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029259.png)

![dimethyl (2E)-2-{2-[(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate](/img/structure/B11029269.png)

![Tetramethyl 6'-[(3-bromophenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029291.png)
![6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11029299.png)
![(1E)-8-ethyl-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029301.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one](/img/structure/B11029310.png)
![1-(3,4-dichlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B11029317.png)

